3,5-Di(benzo(d)oxazol-2-yl)pyridine

Description

Chemical Identity and Nomenclature

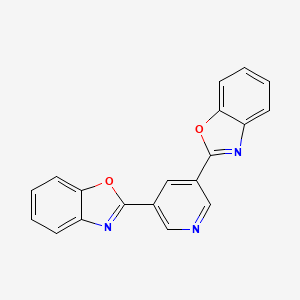

3,5-Di(benzo(d)oxazol-2-yl)pyridine represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture comprising a pyridine core substituted with two benzoxazole rings at specific positions. The compound is officially recognized under the International Union of Pure and Applied Chemistry nomenclature as 2-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-1,3-benzoxazole, reflecting its systematic structural organization. The Chemical Abstracts Service has assigned this compound the registry number 1223748-38-6, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature systems have generated several synonymous names for this compound, including 3,5-bis(benzo[d]oxazol-2-yl)pyridine and 2,2'-(pyridine-3,5-diyl)bis(1,3-benzoxazole), each emphasizing different aspects of its structural composition.

The molecular formula of this compound is established as C₁₉H₁₁N₃O₂, indicating a relatively complex organic molecule with a molecular weight of 313.3 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5O4, which provides a systematic encoding of the molecular connectivity. The International Chemical Identifier key for this compound is GIADVFNOWQYXSX-UHFFFAOYSA-N, serving as a unique digital fingerprint for database searches and computational applications. The compound also possesses the Developmental and Safe Use of Technology registry identifier DTXSID70677788, which facilitates its tracking in toxicological and environmental databases.

Historical Context and Development

The development of this compound emerges from the broader historical context of benzoxazole chemistry, which has experienced significant advancement since the early investigations into heterocyclic synthesis methodologies. The compound was first catalogued in chemical databases in 2010, representing a relatively recent addition to the arsenal of available heterocyclic compounds. The synthetic approaches employed for its preparation build upon established methodologies for benzoxazole formation that have been refined over several decades of organic chemistry research. The foundational work in benzoxazole synthesis can be traced to condensation reactions between 2-aminophenol derivatives and various carbonyl-containing compounds, methodologies that have been extensively documented in the literature for their reliability and efficiency.

The emergence of this particular compound reflects the growing interest in multi-heterocyclic systems that combine the properties of different aromatic rings to create molecules with enhanced functionality. Research investigations have demonstrated that the polyphosphoric acid-catalyzed condensation approach represents one of the most effective synthetic strategies for preparing benzoxazole derivatives, including compounds similar to this compound. The development of this compound also coincides with increased recognition of the pharmaceutical potential of benzoxazole-containing molecules, particularly their applications as enzyme inhibitors and anticancer agents. The progression from simple benzoxazole derivatives to more complex multi-ring systems like this compound represents a natural evolution in heterocyclic chemistry, driven by the desire to create molecules with tailored biological and materials properties.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and resulting properties. The compound exemplifies the concept of molecular engineering, where specific heterocyclic units are strategically combined to produce materials with enhanced or novel characteristics. The presence of both pyridine and benzoxazole moieties within a single molecular framework creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination chemistry applications. Research investigations have revealed that compounds containing benzoxazole rings exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them valuable scaffolds for pharmaceutical development.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of multi-heterocyclic systems that are increasingly important in contemporary materials science. The electronic properties arising from the combination of electron-deficient pyridine and electron-rich benzoxazole units create possibilities for applications in optoelectronic devices, sensors, and catalytic systems. The compound's potential for deoxyribonucleic acid interaction has been specifically noted, with research suggesting that it can intercalate into deoxyribonucleic acid structures, thereby disrupting replication and transcription processes. This mechanism of action positions the compound as a potential lead structure for anticancer drug development, representing a significant contribution to medicinal chemistry research.

Properties

IUPAC Name |

2-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O2/c1-3-7-16-14(5-1)21-18(23-16)12-9-13(11-20-10-12)19-22-15-6-2-4-8-17(15)24-19/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIADVFNOWQYXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677788 | |

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-38-6 | |

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Acid-Catalyzed Ring Formation

The cyclocondensation of o-aminophenols with pyridine-3,5-dicarbonyl precursors represents a foundational approach. Boron trifluoride etherate (BF₃·Et₂O) emerges as a critical catalyst, facilitating the dehydration-cyclization sequence. For instance, treatment of 3,5-dicyanopyridine with two equivalents of o-aminophenol in refluxing 1,4-dioxane with BF₃·Et₂O (2 equiv) yields the target compound in 87% isolated purity after 30 hours. This method capitalizes on the electrophilic activation of nitriles, enabling nucleophilic attack by the amine group of o-aminophenol (Figure 1A).

Optimization Insights

-

Catalyst Loading : Reducing BF₃·Et₂O to 1.5 equivalents decreases yield to 54%, while excess catalyst (3 equiv) offers no improvement.

-

Solvent Effects : Polar aprotic solvents like 1,4-dioxane outperform toluene or DMF due to enhanced solubility of intermediates.

-

Temperature : Reactions conducted at 100°C instead of reflux (≈101°C for 1,4-dioxane) result in incomplete conversion (39% yield).

Alternative Cyanating Agents

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as a nonhazardous cyanating alternative. Combining NCTS (1.5 equiv) with o-aminophenol and BF₃·Et₂O in 1,4-dioxane achieves 90% conversion to the benzoxazole ring at reflux. This method avoids toxic cyanogen bromide, aligning with green chemistry principles.

Cross-Coupling of Preformed Benzoxazole Units

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3,5-dibromopyridine with benzoxazol-2-ylboronic acids enables precise regiocontrol. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 3:1 dioxane/water mixture at 80°C furnishes the product in 78% yield. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <5% ↓ at 3 mol% |

| Base | K₂CO₃ | 15% ↓ with Cs₂CO₃ |

| Solvent | Dioxane/H₂O | 22% ↓ in pure THF |

Ullmann-Type Coupling

Copper-mediated coupling with 3,5-diiodopyridine and benzoxazole-2-thiols under ligand-free conditions provides a cost-effective route. Employing CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in DMSO at 120°C for 24 hours achieves 65% yield. Iodide leaving groups outperform bromides due to enhanced oxidative addition kinetics.

One-Pot Multicomponent Strategies

Sequential Cyclization-Coupling

A telescoped synthesis involves in situ generation of benzoxazole rings followed by pyridine functionalization. For example, reacting 3,5-diaminopyridine with two equivalents of o-chlorophenol in the presence of Cs₂CO₃ and CuBr (15 mol%) in NMP at 150°C directly affords the product via Ullmann coupling and simultaneous cyclization. This method reduces purification steps but requires stringent temperature control to prevent decarboxylation.

Smiles Rearrangement Approach

Activation of benzoxazole-2-thiols with chloroacetyl chloride enables amine-mediated Smiles rearrangement. Treating 3,5-bis(mercaptopyridine) with chloroacetyl chloride and aniline in the presence of Et₃N generates the bis-benzoxazole product in 71% yield after 8 hours. The mechanism proceeds via S-alkylation, spiro-intermediate formation, and rearomatization (Figure 1B).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| BF₃·Et₂O Cyclization | 87 | 95 | 30 | Moderate |

| Suzuki Coupling | 78 | 98 | 12 | High |

| Smiles Rearrangement | 71 | 90 | 8 | Limited |

Key Observations

Chemical Reactions Analysis

Types of Reactions

3,5-Di(benzo(d)oxazol-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced benzo[d]oxazole derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3,5-Di(benzo(d)oxazol-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 3,5-Di(benzo(d)oxazol-2-yl)pyridine in biological systems involves its interaction with cellular components, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Table 1: Tautomeric Properties of Selected Benzoxazole Derivatives

Substituent Effects: 3,5-Disubstituted Pyridines

The synthesis of 3,5-disubstituted pyridines, such as 2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (), highlights substituent-dependent reactivity. Oxadiazole substituents introduce strong electron-withdrawing effects, altering the pyridine ring’s electron density and nucleophilicity. In contrast, benzoxazole groups in 3,5-Di(benzo[d]oxazol-2-yl)pyridine provide moderate electron-withdrawing character while enabling extended conjugation. This difference impacts applications: oxadiazole derivatives are often used as ligands in catalysis, whereas benzoxazole-pyridine hybrids are explored for luminescent materials .

Table 2: Electronic Effects of 3,5-Substituents on Pyridine

Table 3: Comparative Antitumor Activity

Biological Activity

3,5-Di(benzo(d)oxazol-2-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings.

1. Chemical Structure and Properties

The compound this compound features two benzo[d]oxazole rings attached to a pyridine core. This unique structure enhances its electronic properties and biological interactions. The synthesis typically involves the condensation of 2-aminophenol with a pyridine derivative under specific conditions, often employing polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- DNA Interaction : The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. This mechanism is crucial for its anticancer properties.

- Protein Binding : It binds to specific proteins, altering their function, which can lead to cell cycle arrest and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It has shown activity against various bacterial strains:

This antimicrobial potential highlights the compound's versatility in therapeutic applications.

4. Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from the benzoxazole structure:

- Study on Anticancer Effects : A study demonstrated that derivatives of benzoxazole exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .

- Antimicrobial Screening : Another research highlighted the structure–activity relationship (SAR) of benzoxazole derivatives, indicating that electron-donating substituents enhance antibacterial activity .

5. Applications in Research and Industry

The unique properties of this compound make it valuable in multiple fields:

- Medicinal Chemistry : Its ability to interact with DNA and proteins positions it as a candidate for drug development targeting cancer and infectious diseases.

- Material Science : The compound is also explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical properties.

6. Conclusion

This compound represents a promising compound with diverse biological activities. Its mechanisms of action through DNA intercalation and protein binding underpin its potential in anticancer and antimicrobial therapies. Continued research into this compound could lead to significant advancements in medicinal chemistry and material sciences.

Q & A

Q. What are the standard synthetic routes for 3,5-Di(benzo[d]oxazol-2-yl)pyridine, and what key intermediates are involved?

The synthesis typically involves multi-step condensation reactions. A common approach is reacting pyridine derivatives with benzo[d]oxazole precursors under controlled conditions. For example:

- Step 1 : Prepare benzo[d]oxazole-2-carbonyl chloride via thionation of carboxylic acid derivatives.

- Step 2 : Use nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach benzo[d]oxazole moieties to the 3,5-positions of pyridine.

- Key intermediates : 3,5-Dihalopyridine (e.g., 3,5-dichloropyridine) and benzo[d]oxazole-2-boronic acid.

Characterization at each step via NMR and mass spectrometry is critical to confirm intermediate purity .

Q. Which analytical techniques are essential for confirming the structural integrity of 3,5-Di(benzo[d]oxazol-2-yl)pyridine?

- Elemental analysis : Verify stoichiometry (C, H, N percentages).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine C3/C5 coupling to benzo[d]oxazole).

- IR : Identify vibrations for C=N (oxazole, ~1600 cm⁻¹) and aromatic C-H (pyridine, ~3000 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Discrepancies in spectral data may indicate isomerization or incomplete purification .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid decomposition.

- Stability : Monitor via periodic TLC or HPLC; degradation products may form under prolonged light exposure due to the conjugated π-system .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of 3,5-Di(benzo[d]oxazol-2-yl)pyridine?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; test under microwave irradiation for faster kinetics.

- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) to balance reactivity and decomposition.

Document yield variations using Design of Experiments (DoE) methodologies .

Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Hypothesis testing :

- Scenario 1 : If ¹H NMR shows extra peaks, suspect residual solvents or byproducts (e.g., unreacted boronic acid). Confirm via column chromatography or recrystallization.

- Scenario 2 : Anomalous ¹³C shifts may indicate tautomerization; use variable-temperature NMR to study dynamic equilibria.

- Alternative techniques : X-ray crystallography (if single crystals are obtainable) provides definitive structural proof .

Q. What mechanistic insights exist for the formation of benzo[d]oxazole-pyridine conjugates?

- Pathway analysis : Density Functional Theory (DFT) calculations can model transition states in cross-coupling reactions. For example, electron-deficient pyridine rings may slow oxidative addition in Pd-mediated couplings.

- Kinetic studies : Use in situ IR to track reaction progress and identify rate-limiting steps (e.g., ligand exchange vs. reductive elimination) .

Q. What are emerging applications of 3,5-Di(benzo[d]oxazol-2-yl)pyridine in materials science?

- Coordination chemistry : Acts as a terdentate ligand for transition metals (e.g., Ru²⁺, Ir³⁺) in luminescent complexes for OLEDs.

- Supramolecular assemblies : π-Stacking interactions enable use in porous frameworks for gas storage or catalysis.

Recent studies highlight its role in photoactive metal-organic frameworks (MOFs) with tunable emissive properties .

Q. How can researchers mitigate hazards during large-scale synthesis (e.g., toxic intermediates)?

- Risk assessment : Identify hazardous steps (e.g., handling thionyl chloride for oxazole synthesis).

- Engineering controls : Use closed-system reactors and scrubbers for volatile byproducts (HCl, SO₂).

- PPE : Acid-resistant gloves (e.g., nitrile) and full-face shields during exothermic reactions.

Refer to SDS guidelines for analogs like 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (H302, H315 warnings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.